molecular formula C9H7N3 B8721099 6-Phenyl-1,2,4-triazine CAS No. 21134-98-5

6-Phenyl-1,2,4-triazine

Cat. No. B8721099
CAS RN: 21134-98-5
M. Wt: 157.17 g/mol
InChI Key: CBEUTJXRHBGFOD-UHFFFAOYSA-N
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Description

6-Phenyl-1,2,4-triazine is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

21134-98-5

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

6-phenyl-1,2,4-triazine

InChI

InChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-6-10-7-11-12-9/h1-7H

InChI Key

CBEUTJXRHBGFOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CN=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 6-phenyl-[1,2,4]triazine-4-oxide (27 g, 156 mmol) and triethyl phosphite (500 ml) was heated under reflux for 30 min. The cooled reaction mixture was evaporated tit vacuo and the residue was purified by flash chromatography (SiO2; 50% Et2O in hexanes) to afford 19 g (121 mmol, 78%) of 6-phenyl-[1,2,4]triazine as a yellow solid. δH (400 MHz; CDCl3) 7.56-7.59 (3H, m, aromatics), 8.10-8.14 (2H, m, aromatics), 9.03 (1H, s, triazine H5), 9.65 (1H, s, triazine H3); m/z (ES+) 158 (M++H, 100%).
Name
6-phenyl-[1,2,4]triazine-4-oxide
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[O-][n+]1cnnc(-c2ccccc2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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